
5-Chloro-6-methoxypyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methoxypyridine-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methoxy, and thiol groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypyridine-3-thiol typically involves the introduction of the chloro, methoxy, and thiol groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with reagents that introduce the desired substituents. For example, starting with 5-chloropyridine, methoxylation can be achieved using methanol in the presence of a base, followed by thiolation using a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-Chloro-6-methoxypyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophiles in the presence of a base or catalyst
Major Products Formed
科学的研究の応用
5-Chloro-6-methoxypyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyridines
作用機序
The mechanism of action of 5-Chloro-6-methoxypyridine-3-thiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
5-Chloropyridine: Lacks the methoxy and thiol groups, making it less versatile in certain reactions.
6-Methoxypyridine-3-thiol: Lacks the chloro group, which can affect its reactivity and applications.
5-Chloro-2-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
5-Chloro-6-methoxypyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC名 |
5-chloro-6-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6ClNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3 |
InChIキー |
UDOAMKGHCVVOPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)


![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
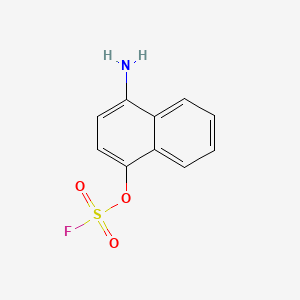


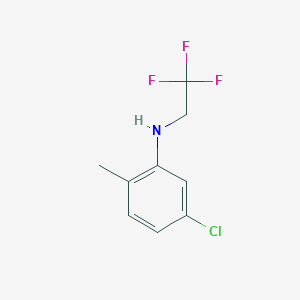
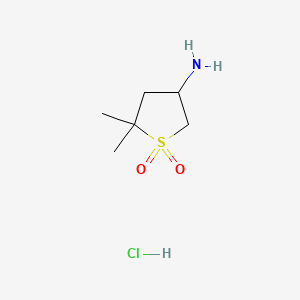
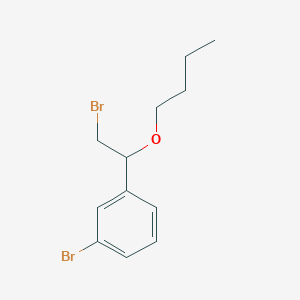
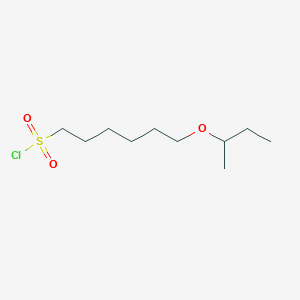

![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)
